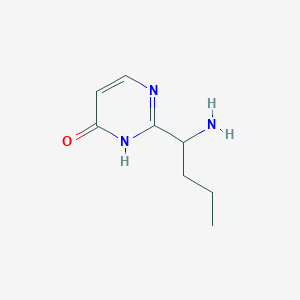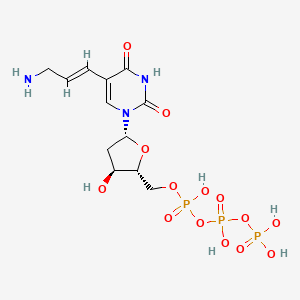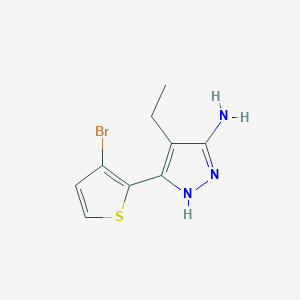![molecular formula C7H5F3N2S B13076856 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole can be synthesized using thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone as starting materials . The reaction typically involves the following steps:
Condensation Reaction: Thiourea reacts with acetone (or trifluoroacetone) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with α-bromoacetophenone to form the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学研究应用
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole has several scientific research applications:
作用机制
The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways .
相似化合物的比较
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: Similar in structure but with a phenyl group instead of a trifluoromethyl group.
6-(Naphthalen-2-yl)-3-(trifluoromethyl)imidazo[2,1-b]thiazole: Contains a naphthyl group, offering different photophysical properties.
Uniqueness
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific photoluminescent characteristics and biological activities.
属性
分子式 |
C7H5F3N2S |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H5F3N2S/c1-4-3-13-6-11-5(2-12(4)6)7(8,9)10/h2-3H,1H3 |
InChI 键 |
GLXBNIGDYPJBIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=NC(=CN12)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)



![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)


![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)




